molecular formula C18H17N4O4- B10871929 {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide

{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide

Cat. No.: B10871929
M. Wt: 353.4 g/mol
InChI Key: WFFDJPAGHOCTRI-UHFFFAOYSA-M
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Description

{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and various functional groups

Preparation Methods

The synthesis of {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and isoxazole rings, followed by their coupling through appropriate reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity .

Mechanism of Action

The mechanism of action of {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar compounds to {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide include other pyrazole and isoxazole derivatives. These compounds share structural similarities but differ in their functional groups and reactivity.

Properties

Molecular Formula

C18H17N4O4-

Molecular Weight

353.4 g/mol

IUPAC Name

5-(2-methoxy-2-oxoethyl)-4-[C-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbonimidoyl]-2-phenylpyrazol-3-olate

InChI

InChI=1S/C18H18N4O4/c1-11-9-15(21-26-11)19-12(2)17-14(10-16(23)25-3)20-22(18(17)24)13-7-5-4-6-8-13/h4-9,24H,10H2,1-3H3/p-1

InChI Key

WFFDJPAGHOCTRI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NO1)N=C(C)C2=C(N(N=C2CC(=O)OC)C3=CC=CC=C3)[O-]

Origin of Product

United States

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